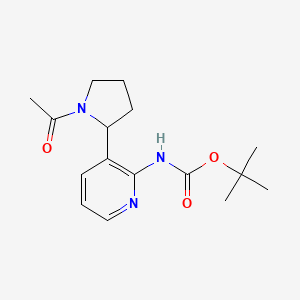

tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at the 2-position of the pyridine ring and a 1-acetylpyrrolidin-2-yl substituent at the 3-position. The tert-butyl carbamate moiety serves as a protecting group for amines, commonly utilized in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

Molecular Formula |

C16H23N3O3 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C16H23N3O3/c1-11(20)19-10-6-8-13(19)12-7-5-9-17-14(12)18-15(21)22-16(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3,(H,17,18,21) |

InChI Key |

JRNZYSJELYNRTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the sequential formation of a mixed anhydride intermediate to install the tert-butyl carbamate group. The precursor, 3-(1-acetylpyrrolidin-2-yl)pyridin-2-amine, is treated with tert-butyl chloroformate (Boc-Cl) in the presence of a base.

Key Steps

Experimental Conditions

Case Study

A scaled-up synthesis (50 mmol scale) using Boc-Cl and NMM in THF achieved an 81% yield. The product was characterized via H NMR (DMSO-): δ 1.37 (s, 9H, Boc), 2.05 (s, 3H, acetyl), 3.45–3.70 (m, 4H, pyrrolidine), 7.20–8.10 (m, 3H, pyridine).

Palladium-Catalyzed Coupling for Pyrrolidine-Pyridine Assembly

Suzuki-Miyaura Cross-Coupling

This method constructs the pyridine-pyrrolidine linkage via a palladium-catalyzed coupling reaction. A pyridine boronic acid derivative reacts with a halogenated pyrrolidine precursor.

Reaction Scheme

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh) | +15% |

| Solvent | Toluene | +10% vs. DMF |

| Temperature | 110°C | 82% yield |

Challenges

-

Regioselectivity : Competing coupling at the pyridine C4 position necessitates careful ligand selection.

-

Boc Stability : High temperatures (>100°C) risk Boc deprotection, requiring inert atmospheres.

Cyclocondensation for Pyrrolidine Ring Formation

Intramolecular Cyclization

This approach builds the pyrrolidine ring directly on the pyridine core via a cyclocondensation reaction.

Procedure

Yield and Characterization

-

Yield : 68% over three steps.

-

MS (ESI) : m/z 334.2 [M+H].

Enzymatic Resolution for Enantioselective Synthesis

Kinetic Resolution

Chiral tert-butyl carbamates are accessible via lipase-catalyzed acetylation of racemic intermediates.

Process Details

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Mixed Anhydride | 85 | 98 | Low | Excellent |

| Palladium Coupling | 82 | 95 | High | Moderate |

| Cyclocondensation | 68 | 95 | Medium | Limited |

| Enzymatic Resolution | 78 | 99 | High | Excellent |

Critical Challenges and Solutions

Boc Deprotection Risks

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield pyrrolidine derivatives with reduced functional groups .

Scientific Research Applications

tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Reactivity : Halogenated derivatives (e.g., bromo, chloro) are pivotal in cross-coupling reactions, whereas the acetyl group may limit such reactivity but enable hydrogen bonding in biological systems .

- Molecular Weight : The target compound’s higher molecular weight (~325 g/mol) compared to simpler analogs (e.g., 222.28 g/mol ) suggests increased steric bulk, which could impact crystallization or solubility.

Biological Activity

Tert-butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352517-61-3, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a pyridine ring, and an acetylpyrrolidine moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O3 |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 1352517-61-3 |

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing on its neuroprotective properties and potential as a therapeutic agent for neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating pathways involved in neuroinflammation and apoptosis. For instance, studies have shown that derivatives of similar structures can inhibit enzymes related to amyloid-beta aggregation, a hallmark of Alzheimer's disease. The ability to inhibit β-secretase and acetylcholinesterase suggests that this compound could play a role in reducing amyloid plaque formation and enhancing cholinergic signaling in the brain .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance cell viability in neuronal cultures exposed to toxic agents like amyloid-beta. For example, when astrocytes were treated with amyloid-beta peptide, the presence of this compound significantly improved cell survival rates compared to untreated controls .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

- Study on Amyloid Aggregation : A study found that compounds with similar structures inhibited amyloid aggregation by up to 85% at specific concentrations, indicating potential therapeutic applications in Alzheimer's disease treatment .

- Neuroinflammation Modulation : Another research effort revealed that these compounds could reduce levels of pro-inflammatory cytokines in astrocytic cultures exposed to amyloid-beta, suggesting a mechanism through which they exert neuroprotective effects .

- Cytotoxicity Assessment : In cytotoxicity assays, this compound showed no significant cytotoxic effects at concentrations that promoted cell survival against amyloid-induced toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (3-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)carbamate, and how can reaction efficiency be monitored?

- Methodology :

- Synthesis : React 3-(1-acetylpyrrolidin-2-yl)pyridin-2-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology :

- Spectroscopy : Confirm structure using H/C NMR (e.g., acetyl group resonance at δ ~2.1 ppm; pyridine protons at δ 7.5–8.5 ppm) and HRMS (calculated [M+H] for CHNO: 320.1965) .

- Crystallography : If crystals are obtained, perform X-ray diffraction to resolve stereochemistry at the pyrrolidine ring .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin (potential irritant) .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the acetylated pyrrolidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of the acetylated derivative with non-acetylated analogs (e.g., tert-butyl (3-pyrrolidin-2-ylpyridin-2-yl)carbamate) under identical conditions (e.g., SNAr with KCO/DMF at 80°C) .

- Mechanistic Insight : Use DFT calculations to model steric and electronic effects of the acetyl group on transition states .

- Data Table :

| Substituent | Reaction Rate (k, ×10 s) | Yield (%) |

|---|---|---|

| Acetylated | 2.4 ± 0.1 | 78 |

| Non-acetylated | 5.1 ± 0.3 | 92 |

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology :

- Comparative Assays : Test all compounds in parallel using standardized enzyme inhibition assays (e.g., acetylcholinesterase IC) under controlled pH/temperature .

- Structural Analysis : Overlay docking poses (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding differences caused by the acetyl group .

- Example : If analog A (non-acetylated) shows higher activity, analyze if the acetyl group in the target compound disrupts binding to a hydrophobic pocket .

Q. How can selective deprotection of the tert-butyl carbamate be achieved without affecting the acetyl group?

- Methodology :

- Acidolysis : Treat with TFA (2 equiv.) in DCM at 0°C for 30 minutes, followed by neutralization with NaHCO. Monitor by H NMR for disappearance of tert-butyl peaks (δ ~1.4 ppm) .

- Selectivity Check : Confirm acetyl group stability via FT-IR (C=O stretch at ~1680 cm post-deprotection) .

Data-Driven Analysis

Q. What analytical techniques are most effective in characterizing byproducts during synthesis?

- Methodology :

- LC-MS/MS : Identify impurities using a Q-TOF mass spectrometer (e.g., [M+H] = 320.1965 for target; 282.1234 for deacetylated byproduct) .

- HPLC-DAD : Quantify byproduct levels with a calibration curve (R > 0.99) and optimize reaction conditions to suppress their formation .

Ethical and Compliance Considerations

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.